Protease Resistance: β-Amino Acid Backbone vs. α-Amino Acids
The β-amino acid backbone of Fmoc-β-HoPhe(3-F)-OH confers significant resistance to enzymatic degradation compared to peptides synthesized solely with canonical α-amino acids. This is a class-level property of β-peptides, which are generally not recognized by natural proteases [1]. While direct kinetic data (k_cat/K_M) for this specific derivative is limited in published repositories, class-level inference from systematic studies of β-peptide oligomers indicates complete stability (no detectable degradation) over extended periods (≥24 hours) in the presence of common proteases like trypsin and chymotrypsin, whereas corresponding α-peptides are rapidly hydrolyzed [2]. This property is a direct result of the homologated backbone (insertion of a methylene group), which is identical in the 3-fluoro analog. The 3-fluoro substituent does not alter this backbone resistance mechanism [3].
| Evidence Dimension | Proteolytic Stability |
|---|---|
| Target Compound Data | No detectable degradation over 24 hours (Class-level inference based on β-peptide oligomers) |
| Comparator Or Baseline | Fmoc-α-phenylalanine derivatives: Rapid degradation (quantitative hydrolysis within hours) |
| Quantified Difference | Stability increase: >10-fold extension of half-life (Class-level inference) |
| Conditions | In vitro incubation with trypsin and chymotrypsin; pH 7.4, 37°C |
Why This Matters
This backbone-driven stability is essential for developing peptide therapeutics or probes with longer in vivo half-lives, directly impacting procurement decisions for drug discovery programs.
- [1] Seebach, D., et al. (2004). The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(8), 1111-1239. View Source
- [2] Węgrzyn, K., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14035. View Source
- [3] Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. View Source
